N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
Description
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound that features a combination of fluorophenyl, nitropyrazolyl, and propanohydrazide moieties
Properties
Molecular Formula |
C14H14FN5O3 |
|---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14FN5O3/c1-10(8-19-9-13(7-17-19)20(22)23)14(21)18-16-6-11-2-4-12(15)5-3-11/h2-7,9-10H,8H2,1H3,(H,18,21)/b16-6+ |
InChI Key |
REAXKKZRPGXHCG-OMCISZLKSA-N |
Isomeric SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Pyrazole Introduction: The hydrazone is then reacted with 4-nitro-1H-pyrazole under acidic conditions to introduce the pyrazole ring.
Final Condensation: The final step involves the condensation of the intermediate with 2-methyl-3-chloropropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The hydrazide moiety can be oxidized to the corresponding carboxylic acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid: From the oxidation of the hydrazide moiety.
Substituted Fluorophenyl Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Material Science: Possible applications in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to the presence of both the nitropyrazolyl and fluorophenyl moieties, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
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